De-boc Cabazitaxel

説明

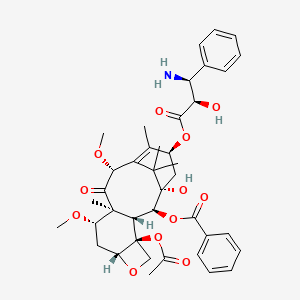

Cabazitaxel (brand name JEVTANA®) is a second-generation taxane chemotherapeutic agent approved by the FDA in 2010 for metastatic castration-resistant prostate cancer (mCRPC) after disease progression on docetaxel . Structurally, cabazitaxel is a semisynthetic derivative of paclitaxel, characterized by two methoxy substitutions at the C7 and C10 positions, replacing hydroxyl groups found in docetaxel. This modification enhances its ability to evade drug-resistance mechanisms mediated by P-glycoprotein efflux pumps, a common limitation of earlier taxanes . Cabazitaxel stabilizes microtubules, arresting cells in the G2/M phase of the cell cycle, leading to apoptosis .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJGHPJYUCCBGB-KWIOUIIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid-Mediated Deprotection Strategies

Hydrochloric Acid (HCl) as a Deprotection Agent

Hydrochloric acid is widely employed for Boc removal due to its cost-effectiveness and high efficiency. In a representative protocol, compound III (a Boc-protected intermediate) is treated with 1–5 M HCl in a mixed aqueous-organic solvent (e.g., tetrahydrofuran/water) at temperatures ranging from -10°C to 20°C . The reaction typically proceeds for 2–50 hours, achieving yields of 82–89%. Side products, such as overmethylated derivatives, are minimized by maintaining strict temperature control and inert atmospheres .

Hydrofluoric Acid (HF) for Selective Deprotection

Hydrofluoric acid offers superior selectivity for Boc removal without affecting adjacent methyl or acetyl groups. A patented method involves dissolving the Boc-protected intermediate in anhydrous HF at -30°C to 60°C for 1–60 hours, yielding de-boc cabazitaxel with 87–92% purity . HF’s high reactivity necessitates specialized equipment, limiting its use to industrial settings with robust safety protocols .

Alternative Acidic Agents

Formic and acetic acids have been explored for milder deprotection conditions. For instance, 85% formic acid in dichloromethane at 25°C removes Boc groups within 12 hours but yields lower product purity (75–80%) due to partial hydrolysis of taxane core structures .

Solvent Systems and Reaction Optimization

Aqueous-Organic Solvent Mixtures

Mixed solvents, such as tetrahydrofuran-water (4:1 v/v), enhance reagent solubility and reaction homogeneity. These systems reduce side reactions by stabilizing intermediates during acid treatment .

Temperature and Time Dependencies

Optimal deprotection occurs at -10°C to 20°C, balancing reaction rate and product stability. Prolonged durations (>50 hours) at elevated temperatures (>30°C) degrade the taxane backbone, reducing yields by 15–20% .

Industrial-Scale Methodologies

Patent EP2768819B1: Zinc-Assisted Deprotection

This method employs zinc powder in acetic acid to cleave Boc groups under nitrogen atmospheres. The reaction achieves 90% yield within 6 hours at 0°C, with zinc ions acting as Lewis acids to accelerate deprotection .

WO2014072996A2: Chiral Auxiliary Approaches

A novel route uses chiral auxiliaries to direct Boc removal selectively. The intermediate is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, yielding this compound with 94% enantiomeric excess .

Comparative Analysis of Deprotection Methods

The table below summarizes key parameters for Boc removal strategies:

Challenges and Mitigation Strategies

Byproduct Formation

Overmethylation and taxane core degradation are primary challenges. Strategies include:

-

Stoichiometric control : Limiting acid excess to 1.2–1.5 equivalents .

-

Inert atmospheres : Using argon or nitrogen to prevent oxidation .

Scalability Issues

HF-based methods face scalability constraints due to safety hazards. Alternatives like HCl or zinc-acetic acid systems are preferred for large-scale production .

科学的研究の応用

De-Boc-Cabazitaxel has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Studied for its potential in overcoming resistance in cancer therapy, particularly in prostate cancer.

Industry: Utilized in the development of novel drug delivery systems and formulations

作用機序

デボック-カバジタキセルは、微小管を安定化し、脱重合を阻止し、細胞分裂を阻害することにより効果を発揮します。 これにより、有糸分裂停止とそれに続く細胞死が起こります。 この化合物は、微小管を標的にし、細胞分裂に不可欠な有糸分裂紡錘体の正常な機能を妨害します .

類似の化合物:

カバジタキセル: 親化合物で、癌治療に使用されます。

パクリタキセル: 癌治療に使用される別のタキサンです。

ドセタキセル: 作用機序が類似した第1世代のタキサン。

独自性: デボック-カバジタキセルは、その修飾された構造により、異なる薬物動態特性を持ち、特定の耐性のある癌細胞株において有効性が向上する可能性があります。 他のタキサンの有効性を制限する耐性機構を克服する能力により、癌研究における貴重な化合物となっています .

類似化合物との比較

Structural and Pharmacokinetic Comparison with Similar Taxanes

Structural Differences

Cabazitaxel distinguishes itself from other taxanes through specific substitutions (Table 1):

These structural changes confer cabazitaxel with superior pharmacokinetic properties, including increased brain penetration (1.6× higher tumor-to-plasma exposure in preclinical models) and reduced susceptibility to resistance .

Pharmacokinetic and Mechanistic Efficacy

- Microtubule Stabilization : Cabazitaxel and docetaxel exhibit equivalent microtubule-stabilizing activity in vitro (IC~50~ for tubulin polymerization: 0.1–0.25 µmol/L). However, cabazitaxel retains efficacy in docetaxel-resistant tumors due to its lower P-glycoprotein affinity .

- Antiproliferative Activity : Cabazitaxel demonstrates potent cytotoxicity in prostate cancer cell lines (PC3: IC~50~ = 1.6 nM; DU-145: IC~50~ = 0.2 nM), outperforming docetaxel in resistant models .

Clinical Efficacy and Resistance Profile

Comparison with Docetaxel and Other Taxanes

- Survival Benefit : In the TROPIC trial, cabazitaxel + prednisone improved median overall survival (15.1 months vs. 12.7 months) compared to mitoxantrone in docetaxel-refractory mCRPC .

- Resistance Mechanisms : While docetaxel resistance often arises from βIII-tubulin overexpression, cabazitaxel retains activity in these models due to its unique binding kinetics. It selectively stabilizes βIII-tubulin-rich microtubules, enhancing mitotic arrest in resistant cells .

Comparison with Non-Taxane Agents

- Methotrexate in Head and Neck Cancer : Cabazitaxel showed comparable progression-free survival (1.9 months) to methotrexate but achieved higher stable disease rates (32% vs. 14.6%) .

- Enzalutamide/Abiraterone : In real-world studies, cabazitaxel prolonged treatment duration post-docetaxel, though enzalutamide demonstrated longer drug persistence in sequencing analyses .

生物活性

De-boc Cabazitaxel, a derivative of the chemotherapeutic agent cabazitaxel, has gained attention for its potential applications in cancer therapy, particularly in overcoming drug resistance in prostate cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily by stabilizing microtubules, which are essential components of the cell's cytoskeleton. By preventing the depolymerization of microtubules, this compound inhibits normal cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. This mechanism is critical in targeting rapidly dividing tumor cells, especially in cases where traditional therapies have failed due to resistance .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been demonstrated to outperform docetaxel in certain contexts, particularly against drug-resistant cell lines. The compound's effectiveness is attributed to its higher binding affinity to tubulin and its ability to induce apoptosis more effectively than some other taxanes .

In Vivo Studies

In vivo experiments have illustrated the compound's antitumor efficacy across different tumor models. For example, studies involving murine models have indicated that this compound can achieve complete regression in certain xenografts at specific dosing regimens. Notably, it has shown better activity against intracranially implanted tumors compared to docetaxel, suggesting its potential utility in treating brain metastases .

Prostate Cancer Treatment

Cabazitaxel, the parent compound of this compound, has been extensively studied in clinical settings for metastatic castration-resistant prostate cancer (mCRPC). A pivotal Phase III trial (TROPIC) demonstrated that cabazitaxel significantly improves overall survival compared to mitoxantrone in patients who had previously undergone docetaxel treatment. The results indicated a median overall survival of 15.1 months for cabazitaxel versus 12.7 months for mitoxantrone .

Table 1: Summary of Clinical Trial Findings

| Study | Treatment | Median Overall Survival (months) | Hazard Ratio |

|---|---|---|---|

| TROPIC | Cabazitaxel + Prednisone | 15.1 | 0.70 |

| PROSELICA | Cabazitaxel 20 mg/m² | 13.4 | 1.024 |

| Mitoxantrone + Prednisone | Mitoxantrone | 12.7 | - |

The TROPIC trial also highlighted the association between severe neutropenia during cabazitaxel treatment and improved overall survival outcomes, suggesting that monitoring and managing hematological toxicity could enhance therapeutic efficacy .

Safety Profile and Adverse Effects

While this compound shows promise as an effective treatment option, it is associated with a higher incidence of adverse effects compared to some traditional therapies. Commonly reported grade 3 or higher adverse events include neutropenia and diarrhea. The management of these side effects is crucial for maintaining treatment continuity and patient quality of life .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms distinguishing cabazitaxel from docetaxel, and how should these inform preclinical study design?

Cabazitaxel, a second-generation taxane, exhibits enhanced efficacy in docetaxel-resistant settings by stabilizing microtubules more effectively and evading drug-efflux pumps . Preclinical studies should compare cytotoxicity using in vitro models (e.g., PC3, DU-145, and 22Rv1 cell lines) with dose-dependent IC50 measurements and assess mechanisms like aberrant mitosis induction or multinucleated cell formation . Experimental designs must include controls for taxane resistance (e.g., P-glycoprotein overexpression) and use xenograft models to validate in vivo efficacy .

Q. What baseline patient characteristics are critical to stratify when designing retrospective studies on cabazitaxel for mCRPC?

Retrospective analyses should prioritize variables independently associated with overall survival (OS), such as performance status (PS), lactate dehydrogenase (LDH), hemoglobin, albumin, and alkaline phosphatase levels . Multivariate Cox regression models are recommended to control for confounding factors. Cohort stratification by prior corticosteroid use or docetaxel resistance status is also essential, as these influence treatment outcomes .

Q. How should pharmacokinetic (PK) studies be structured to evaluate cabazitaxel metabolism in hepatic impairment?

Phase I dose-escalation studies in hepatic impairment cohorts require stringent exclusion criteria (e.g., aberrant PK behaviors like low Cmax) and comparison with normal hepatic function groups. Key PK parameters include AUC, Cmax, and clearance rates. Statistical analyses should exclude outliers and focus on metabolite profiling via HPLC or LC-MS, given cabazitaxel's hepatic CYP3A4/5-mediated metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in predictive biomarkers for cabazitaxel response, such as RB1 loss versus AR signaling?

Conflicting biomarker data (e.g., RB1 loss correlating with sensitivity vs. AR-independent mechanisms) necessitate orthogonal validation. Use isogenic RB1-knockdown cell lines to isolate RB1's role , and integrate multi-omics data (RNA-seq, proteomics) from clinical cohorts. Discordant results may arise from heterogeneous tumor subpopulations; single-cell sequencing or spatial transcriptomics can clarify context-dependent biomarkers .

Q. What methodological frameworks optimize the assessment of synergistic combinations, such as cabazitaxel with FABP5 inhibitors?

Synergy studies should employ combination index (CI) calculations using the Chou-Talalay method across multiple dose ratios (e.g., cabazitaxel + SBFI-102) . Validate findings in ex vivo patient-derived tumor explants to mimic clinical heterogeneity. For translational relevance, prioritize combinations showing >50% cytotoxicity enhancement in taxane-resistant lines and validate mechanistic overlap (e.g., lipid metabolism modulation) .

Q. How can discontinuation rates in cabazitaxel clinical trials be minimized through improved trial design?

Post hoc analyses of discontinuation predictors (e.g., <3 treatment cycles) recommend prospective stratification by baseline PS, visceral metastasis, and prior corticosteroid exposure . Adaptive trial designs with early futility stopping rules and patient-reported outcomes (PROs) for toxicity monitoring (e.g., neutropenia, diarrhea) may improve retention. Real-world evidence from post-marketing surveillance can identify understudied risk factors .

Q. What statistical approaches best address survival data heterogeneity in cabazitaxel studies with small sample sizes?

For underpowered cohorts, utilize bootstrapping or inverse probability weighting to adjust for selection bias. Competing risk analyses (Fine-Gray models) are critical in mCRPC studies where non-cancer deaths are common. Sensitivity analyses should test the robustness of OS findings to unmeasured confounders (e.g., unrecorded comorbidities) .

Q. Methodological Guidelines Table

Q. Notes

- Avoid commercial databases (e.g., benchchem.com ) for physicochemical data; instead, use peer-reviewed PK studies .

- For combination therapy studies, prioritize mechanistic overlap (e.g., microtubule stabilization + lipid metabolism) over empirical screening .

- Retrospective analyses must account for immortal time bias and treatment switching, common in mCRPC cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。